molecular formula C18H25N3O2 B5689012 Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate

Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B5689012
M. Wt: 315.4 g/mol
InChI Key: LIMCNNJUMXUNTC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Alkyl halides and other electrophiles can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(dimethylamino)benzoate: This compound has a similar structure but lacks the quinoline core, making it less complex and with different properties.

    4-(2-(Dimethylamino)ethyl)morpholine: This compound has a similar dimethylaminoethyl group but a different core structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its quinoline core, which imparts specific chemical and biological properties that are not present in simpler compounds.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]-7,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-6-23-18(22)15-11-20-16-13(3)12(2)7-8-14(16)17(15)19-9-10-21(4)5/h7-8,11H,6,9-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMCNNJUMXUNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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